(5Z)-5-(2-methoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(2-methoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring, a morpholine moiety, and a methoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-methoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-methoxybenzaldehyde with 2-(morpholin-4-yl)thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-methoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(2-hydroxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
(5Z)-5-(2-chlorobenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: Similar structure but with a chloro group instead of a methoxy group.
(5Z)-5-(2-nitrobenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (5Z)-5-(2-methoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxy group can influence the compound’s electronic properties and interactions with molecular targets, potentially leading to unique biological effects.
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H16N2O3S/c1-19-12-5-3-2-4-11(12)10-13-14(18)16-15(21-13)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3/b13-10- |
InChI Key |
VWAWKRNOYSHZSA-RAXLEYEMSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
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